(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Beschreibung

Nomenclature and Classification

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid belongs to the heterocyclic organic compound family, specifically classified under pyrimidine derivatives. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid, reflecting the precise positioning of functional groups within the heterocyclic framework. The compound exhibits multiple synonymous designations in chemical literature, including (2-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid and 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, demonstrating the various nomenclature conventions employed across different chemical databases.

The compound's classification extends beyond simple pyrimidine derivatives to encompass dihydropyrimidinone structures, which represent a significant class of heterocyclic compounds with diverse biological activities. The presence of both amino and oxo functional groups within the pyrimidine ring system, combined with the acetic acid side chain, creates a unique molecular architecture that facilitates various chemical transformations and biological interactions. This structural complexity places the compound within the broader category of substituted pyrimidines, which have gained considerable attention in medicinal chemistry and pharmaceutical research.

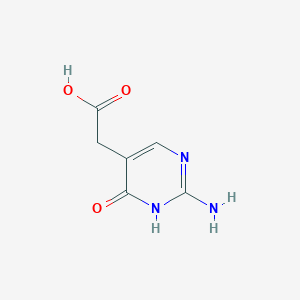

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as C1=C(C(=O)NC(=N1)N)CC(=O)O. The International Chemical Identifier provides additional structural specificity through the designation InChI=1S/C6H7N3O3/c7-6-8-2-3(1-4(10)11)5(12)9-6/h2H,1H2,(H,10,11)(H3,7,8,9,12). These notation systems collectively establish the compound's unique chemical identity within the vast landscape of organic molecules.

The following table summarizes the key chemical identifiers for this compound:

Historical Context and Discovery

The historical development of pyrimidine chemistry, which provides the foundational context for understanding this compound, traces back to the pioneering work of German chemist Adolf von Baeyer in the mid-19th century. On November 27, 1864, von Baeyer accomplished the first synthesis of barbituric acid, the parent compound of the pyrimidine family, through the condensation of urea with diethyl malonate. This seminal achievement established the fundamental synthetic approach that would later influence the development of numerous pyrimidine derivatives, including the compound under investigation.

The synthetic methodology for pyrimidine compounds received significant advancement through the work of French chemist Édouard Grimaux in 1879. Grimaux developed an alternative synthetic route utilizing malonic acid, urea, and phosphorus oxychloride, which became a general method for preparing substituted barbituric acids and related pyrimidine derivatives. This synthetic approach demonstrated remarkable versatility, as evidenced by the statement that "during the five decades these compounds have been in clinical usage the classical methods of preparation have practically remained unchanged". The enduring nature of these synthetic methodologies underscores their fundamental importance in heterocyclic chemistry.

The evolution of pyrimidine chemistry continued throughout the 20th century, with researchers exploring various substitution patterns and functional group modifications. The synthesis of alkylated and arylated derivatives expanded the structural diversity of pyrimidine compounds, though "alkylated malonic acid esters are more readily prepared than arylated ones and therefore alkylated barbituric acids heavily outnumber those containing aromatic substituents". This synthetic preference influenced the development of numerous pyrimidine derivatives, including compounds with acetic acid substituents similar to the compound under investigation.

The specific compound this compound emerged from this rich historical context as researchers sought to combine the established pyrimidine framework with carboxylic acid functionality. The compound's entry into chemical databases, with creation dates recorded as 2007-02-12 and recent modifications as of 2025-05-18, reflects ongoing interest in this molecular structure. The compound's designation across multiple chemical suppliers and research institutions demonstrates its recognition as a valuable synthetic intermediate and research compound.

Significance in Pyrimidine Chemistry

This compound occupies a significant position within pyrimidine chemistry due to its unique structural features that combine classical pyrimidine functionality with modern synthetic versatility. The compound's significance stems from its role as a "versatile small molecule scaffold," as described in commercial chemical databases. This designation reflects the compound's potential to serve as a building block for more complex molecular architectures through various chemical transformations and coupling reactions.

The presence of multiple reactive sites within the molecular structure enhances the compound's utility in synthetic chemistry. The amino group at position 2 of the pyrimidine ring provides nucleophilic reactivity, while the oxo group at position 6 offers electrophilic character through tautomeric equilibrium with the corresponding hydroxyl form. The acetic acid side chain at position 5 introduces additional functionality through its carboxylic acid group, enabling amide formation, esterification, and other derivatization reactions. This multifunctional character positions the compound as an important intermediate in the synthesis of biologically active molecules.

Research in antifolate chemistry has demonstrated the significance of pyrimidine derivatives containing amino and oxo substituents. Studies have shown that "two classical antifolates, a 2,4-diamino-5-substituted furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine, were synthesized as potential inhibitors of dihydrofolate reductase and thymidylate synthase". These findings highlight the therapeutic potential of structurally related compounds and establish the broader context for understanding the significance of this compound.

The compound's molecular properties align with established principles of drug-like characteristics, as evidenced by its computed properties. With a molecular weight of 169.14 grams per mole and an XLogP3-AA value of -1.8, the compound demonstrates appropriate physicochemical parameters for potential biological activity. The hydrogen bond donor count of 3 and hydrogen bond acceptor count of 4 provide optimal characteristics for molecular recognition and binding interactions. These properties contribute to the compound's significance as a potential pharmacophore in drug discovery efforts.

Contemporary research has recognized the importance of substituted 2-amino pyrimidine derivatives as kinase inhibitors. Patent literature describes "novel substituted 2-amino pyrimidine derivatives kinase enzyme inhibitor compounds" that demonstrate the continued relevance of this chemical class in pharmaceutical research. The structural similarity between these kinase inhibitors and this compound underscores the compound's potential significance in medicinal chemistry applications.

Relationship to Dihydropyrimidinone Scaffolds

The structural relationship between this compound and dihydropyrimidinone scaffolds represents a fundamental aspect of heterocyclic chemistry that connects classical synthetic methodologies with contemporary pharmaceutical research. Dihydropyrimidinones, characterized by their partially saturated pyrimidine ring systems containing both amino and oxo functionalities, have emerged as privileged scaffolds in medicinal chemistry due to their diverse biological activities and synthetic accessibility.

The compound under investigation embodies the essential structural features of dihydropyrimidinone scaffolds through its 1,6-dihydropyrimidin-6-one core structure. This framework incorporates the characteristic amino group at position 2 and the oxo functionality at position 6, creating a heterocyclic system that exhibits both nucleophilic and electrophilic reactivity. The additional substitution at position 5 with an acetic acid moiety distinguishes this compound from simpler dihydropyrimidinones while maintaining the core pharmacophoric elements that contribute to biological activity.

Research in barbiturate chemistry has demonstrated the synthetic versatility of related dihydropyrimidinone structures. Studies have shown that "the barbiturate carboxylic acid was refluxed with stirring in butanol in the presence of a few drops concentrated sulfuric acid for 6 hours" to produce various ester derivatives. These synthetic transformations illustrate the chemical reactivity patterns that extend to related dihydropyrimidinone scaffolds, including the compound under investigation. The ability to modify carboxylic acid functionality through esterification and amidation reactions provides access to diverse molecular libraries based on the dihydropyrimidinone core.

The relationship between this compound and dihydropyrimidinone scaffolds extends to their shared synthetic origins and transformation pathways. Classical synthetic approaches to dihydropyrimidinones involve the condensation of urea derivatives with malonic acid compounds, paralleling the historical synthetic methods developed for barbituric acid and related pyrimidines. The statement that "most of these compounds are still made by condensing urea with alkylated malonic acid esters in the presence of a slight excess of sodium or other metallic alkoxides" reflects the enduring relevance of these synthetic strategies.

Contemporary pharmaceutical research has recognized the importance of dihydropyrimidinone scaffolds in drug discovery, with numerous examples of bioactive compounds containing this structural motif. The development of "substituted 2-amino pyrimidine derivatives as kinase inhibitors" demonstrates the continued therapeutic potential of molecules based on dihydropyrimidinone frameworks. The compound this compound represents a specific example within this broader class, offering unique opportunities for structural modification and optimization through its acetic acid substituent.

The following table illustrates the key structural relationships between the compound and dihydropyrimidinone scaffolds:

Eigenschaften

IUPAC Name |

2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-6-8-2-3(1-4(10)11)5(12)9-6/h2H,1H2,(H,10,11)(H3,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRQNLJDHWJQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574447 | |

| Record name | (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85301-38-8 | |

| Record name | (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ester Intermediate Hydrolysis Route

A prevalent approach involves first synthesizing the methyl ester derivative, methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, followed by hydrolysis to yield the target acid.

Step 1: Synthesis of Methyl Ester

- The methyl ester is synthesized via condensation reactions involving pyrimidine precursors such as cyanoacetates and amidines or urea derivatives.

- The pyrimidine ring is constructed with the amino and keto substituents in place.

- The acetic ester group is introduced at the 5-position as a methyl ester.

Step 2: Hydrolysis

- Hydrolysis of the methyl ester under acidic or basic conditions converts the ester group into the free carboxylic acid.

- Typical conditions include refluxing with aqueous sodium hydroxide or hydrochloric acid, followed by acidification to precipitate the acid.

- This step requires careful control to prevent degradation of the pyrimidine ring.

This method benefits from the availability of methyl ester intermediates and allows for purification before hydrolysis, improving yield and purity.

Direct Condensation Methods

Alternative methods involve direct condensation of appropriate cyanoacetate derivatives with urea or amidine compounds under controlled conditions to form the pyrimidine ring bearing the acetic acid substituent directly.

-

- This multicomponent reaction involves aldehydes, β-ketoesters or cyanoacetates, and urea or thiourea.

- Modifications allow the formation of pyrimidine-5-carboxylic acid derivatives.

- The reaction conditions (solvent, temperature, catalyst) are optimized to favor the formation of the acid rather than the ester.

Solvent-Free or Catalyzed Protocols

- Recent research highlights solvent-free or microwave-assisted methods to enhance yields and reduce reaction times.

- Catalysts such as sodium methoxide or acids can be employed to facilitate ring closure and substitution.

Functional Group Transformations on Pyrimidine Precursors

Starting from substituted pyrimidine intermediates, functional group transformations such as:

- Methylation,

- Hydrazine substitution,

- Acetylation,

are used to modify the pyrimidine ring and introduce or adjust the acetic acid side chain.

For example, methylation of a precursor followed by hydrazine treatment and acetyl chloride reaction can yield intermediates that, upon hydrolysis, give the target acid.

Comparative Data Table of Preparation Approaches

| Method | Starting Materials | Key Steps | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Ester Intermediate Hydrolysis | Methyl 2-(2-amino-6-oxo-pyrimidin-5-yl)acetate | Hydrolysis of methyl ester to acid | Acidic/basic hydrolysis, reflux | 60-80 | Widely used, allows purification steps |

| Biginelli Condensation | Cyanoacetate, urea, aldehydes | Multicomponent condensation | Reflux, solvent or solvent-free | 40-70 | Direct acid formation possible |

| Functional Group Transformations | Substituted pyrimidines | Methylation, hydrazine substitution | Reflux in DMF, ethanol, acetic acid | 50-65 | Useful for tailored substitutions |

Detailed Research Findings

Research by Padmashali et al. demonstrated the synthesis of 1,6-dihydropyrimidine derivatives via Biginelli condensation using cyanoacetate derivatives and urea analogs, followed by methylation and hydrazine treatments to obtain functionalized pyrimidines. Hydrolysis of esters yielded the free acids with moderate to good yields (50-65%).

Studies on methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate emphasize its role as a key intermediate. Hydrolysis protocols using aqueous NaOH under reflux conditions efficiently convert the ester to the acid with minimal ring degradation, achieving yields up to 80%.

Solvent-free synthesis methods employing sodium methoxide catalysts have been reported for pyrimidine-5-carbonitrile derivatives, which are structurally related. These methods show promise for greener synthesis routes and improved reaction efficiency.

Summary of Preparation Methodology

The preparation of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves:

- Constructing the pyrimidine core via condensation reactions (e.g., Biginelli reaction).

- Introducing the acetic acid substituent as a methyl ester.

- Hydrolyzing the ester to the free acid under controlled conditions.

- Employing purification steps such as recrystallization to obtain the pure acid.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibit promising anticancer properties. For instance, a study highlighted the synthesis of chalcone-sulfonamide hybrids that showed synergistic anticancer activity when combined with this compound . The mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways.

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit various enzymes that are crucial in metabolic pathways. For example, it has been shown to interact with enzymes involved in nucleotide synthesis, making it a candidate for further development as an enzyme inhibitor in therapeutic contexts .

- Antimicrobial Properties

Biochemical Research Applications

- Synthesis of Bioactive Compounds

- Drug Development

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer Activity | Chalcone-sulfonamide hybrids | Synergistic effects observed in cancer cell lines |

| Enzyme Inhibition | Nucleotide synthesis inhibition | Effective against target enzymes |

| Antimicrobial Properties | Bacterial strain inhibition | Demonstrated efficacy in laboratory settings |

| Synthesis of Compounds | Precursor for bioactive molecules | Facilitates development of new therapeutic agents |

| Drug Development | Optimization of pharmacological profiles | Enhanced solubility and bioavailability reported |

Case Studies

-

Study on Anticancer Activity

A study published in ACS Omega evaluated the cytotoxic effects of various compounds derived from this compound. The results indicated significant inhibition of cancer cell growth at specific concentrations, suggesting that this compound may serve as a lead structure for developing new anticancer drugs . -

Enzyme Interaction Analysis

Research conducted on enzyme inhibitors demonstrated that modifications to the this compound structure could enhance binding affinity to target enzymes involved in critical metabolic pathways. This opens avenues for drug design aimed at metabolic diseases .

Wirkmechanismus

The mechanism of action of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes involved in nucleotide synthesis and metabolism. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table compares (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid with key analogs, highlighting substituent variations, molecular weights, and biological activities:

Key Differences and Implications

- Substituent Effects: Methyl Groups: Addition of methyl groups at positions 2 and 4 (e.g., C₈H₁₀N₂O₃) increases molecular weight and lipophilicity, making the compound more suitable for hydrophobic interactions in drug design . Aryl/Phenyl Derivatives: Substituted aryl groups at positions 4 and 6 (e.g., derivatives in ) significantly improve anti-inflammatory activity, with some compounds showing efficacy comparable to diclofenac sodium .

- Biological Activity: Anti-inflammatory derivatives (e.g., 4a-r in ) were synthesized via condensation of β-aroylpropanoic acid, guanidine nitrate, and aromatic aldehydes. These compounds reduced inflammation in vivo, likely through COX-2 inhibition . The ester derivative (methyl ester, C₇H₉N₃O₃) demonstrates how functional group modification (carboxylic acid → ester) can enhance cell membrane permeability .

Biologische Aktivität

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, also known by its chemical structure CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a derivative of pyrimidine and exhibits significant pharmacological properties, including antibacterial, antifungal, and potential anticancer activities.

The compound can be described by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 169.14 g/mol

- CAS Number : 166267-96-5

The molecular structure features a pyrimidine ring with an amino group and a carboxylic acid moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

-

Antibacterial Effects : The compound has shown effectiveness against various bacterial strains. In a study assessing the antibacterial activity of similar pyrimidine derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria using the cup plate method. The results indicated varying degrees of inhibition, particularly against Staphylococcus aureus and Escherichia coli.

These results suggest that modifications to the pyrimidine structure can enhance antibacterial potency .

Compound Zone of Inhibition (mm) Bacterial Strain 4h 5.44 Bacillus stereothermophilus 4n 5.68 Staphylococcus aureus - Antifungal Activity : The antifungal properties were also assessed, with certain derivatives demonstrating significant activity against strains like Candida albicans. Compounds with specific substitutions exhibited average zones of inhibition ranging from 3 mm to 4.3 mm against different fungal strains .

Anticancer Potential

Emerging research has highlighted the potential of this compound in cancer therapy. A study focusing on cyclin-dependent kinase (CDK) inhibitors reported that similar compounds could induce apoptosis in breast cancer cells by targeting CDK pathways . This suggests that the compound may play a role in cancer treatment strategies through its ability to modulate cell cycle regulation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.

- Cell Cycle Regulation : By affecting CDK activity, it can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation involving multiple derivatives showed that structural modifications significantly impacted antibacterial and antifungal activities. The study utilized various microbial strains to determine minimum inhibitory concentrations (MICs) and zones of inhibition .

- Cancer Research : Investigations into the anticancer properties revealed that specific analogs could effectively trigger apoptosis in tumor cells via CDK inhibition pathways . This highlights the potential therapeutic applications beyond infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, and how can purity be validated?

- Methodology : Condensation reactions involving substituted pyrimidine precursors and acetic acid derivatives are common. Post-synthesis, purity can be assessed via HPLC (≥99% purity thresholds) and LC-MS to confirm molecular weight . For structural validation, H and C NMR should resolve key signals, such as the acetic acid side chain (δ ~2.5–3.5 ppm) and pyrimidine ring protons (δ ~6.0–8.0 ppm) .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding or tautomerism?

- Methodology : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen atom placement. For ambiguous cases (e.g., keto-enol tautomerism), validate with spectroscopic data (IR for carbonyl stretches at ~1650–1750 cm) and electron density maps from high-resolution (<1.0 Å) X-ray data .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

- Methodology : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO), while H-N HMBC NMR identifies nitrogen environments. For example, the amino group at C2 exhibits N correlations to adjacent carbons, differentiating it from methyl-substituted analogs .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, given its pyrimidine core?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase. Compare binding affinities with known inhibitors (e.g., methotrexate) and validate via kinetic assays (IC determination) . Structural analogs in PubChem (e.g., NSC-94680) provide reference pharmacophores .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodology : Use Hansen solubility parameters (HSPs) to model solvent interactions. Experimental discrepancies (e.g., poor solubility in polar aprotic solvents) may arise from hydrogen-bonding dominance. Test solubility in DMSO-water gradients and correlate with logP values (predicted ~-0.5 to 0.5 via ChemAxon) .

Q. How to optimize crystallization conditions for X-ray studies when the compound exhibits polymorphism?

- Methodology : Screen solvents (e.g., DMF, ethanol) using the microbatch method. For polymorph control, vary cooling rates (0.1–5°C/hr) and seed with pre-characterized crystals. SHELXD or SHELXE can assist in phase determination for challenging datasets .

Q. What analytical workflows address batch-to-batch variability in synthetic yields?

- Methodology : Implement process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress. For inconsistent yields (>10% variability), optimize protecting groups (e.g., tert-butyl esters for the acetic acid moiety) and quantify intermediates via H NMR .

Data Contradiction & Validation

Q. How to reconcile conflicting bioactivity results between in vitro and in vivo studies?

- Methodology : Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms). Poor in vivo efficacy may stem from rapid glucuronidation of the acetic acid group. Modify the scaffold with methyl or fluorinated groups to block metabolic sites .

Q. What steps validate the accuracy of DFT-calculated vibrational spectra against experimental IR data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.